2-[acetyl(2-methoxyethyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Thiazole ring: The 1,3-thiazole-5-carboxamide portion.
Indene ring: The 2,3-dihydro-1H-inden-2-yl group.
Acetyl and methoxyethyl groups: Attached to the nitrogen atom.
- This compound belongs to the class of indole derivatives, which have diverse biological activities .
- Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring methods involving the assembly of the thiazole and indene moieties.
- Industrial production methods may involve multistep syntheses, starting from commercially available precursors.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The final compound itself is the major product.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: Study its reactivity and explore modifications for drug development.
Biology: Investigate its effects on cellular processes.
Industry: Assess its use in pharmaceuticals or materials.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. understanding its structural features can guide further research.
- Investigate potential molecular targets and pathways based on its functional groups.
Comparison with Similar Compounds
- Highlight the uniqueness of your compound compared to these analogs.
Similar Compounds: Explore related indole derivatives, such as
Remember that while I’ve provided an overview, further research and literature exploration are essential for a comprehensive article
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H23N3O3S/c1-12-17(26-19(20-12)22(13(2)23)8-9-25-3)18(24)21-16-10-14-6-4-5-7-15(14)11-16/h4-7,16H,8-11H2,1-3H3,(H,21,24) |
InChI Key |
SCDBTZGLDJCHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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